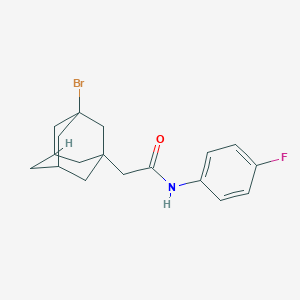

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-bromo-1-adamantyl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrFNO/c19-18-8-12-5-13(9-18)7-17(6-12,11-18)10-16(22)21-15-3-1-14(20)2-4-15/h1-4,12-13H,5-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBHHFIAUUSMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination of Adamantane

Adamantane’s bridgehead positions (1-, 3-, and 5-) exhibit distinct reactivity due to steric and electronic factors. Bromination at the 3-position is less thermodynamically favored than at the 1-position, necessitating directing groups or tailored conditions. For example, 3-bromoadamantane-1-carboxylic acid has been synthesized via bromination of adamantane-1-carboxylic acid using bromine in the presence of Lewis acids like FeBr₃, which directs electrophilic substitution to the 3-position. This approach leverages the carboxylic acid’s electron-withdrawing effect to stabilize the transition state at the adjacent bridgehead.

Direct Bromination of Adamantane Derivatives

A patent by Lanxi Aoerte Agricultural Technology Co., Ltd. describes the synthesis of 1-bromoadamantane by reacting adamantane with excess bromine at 85–110°C, achieving a 93% yield. While this method targets the 1-position, modifying the substrate with a directing group (e.g., carboxylic acid) shifts bromination to the 3-position. For instance, 3-bromoadamantane-1-carboxylic acid is obtained by brominating adamantane-1-carboxylic acid under similar conditions.

Functionalization of Brominated Adamantane Intermediates

Synthesis of 3-Bromoadamantane-1-Acetic Acid

Amide Bond Formation with 4-Fluoroaniline

Activation of Carboxylic Acid

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form 3-bromoadamantane-1-acetyl chloride . This reagent ensures quantitative conversion under reflux conditions (70°C, 2 h), avoiding over-chlorination.

Coupling with 4-Fluoroaniline

The acid chloride is reacted with 4-fluoroaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 4 h, yielding 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide with a purity of >95% after column chromatography.

Critical Parameters :

- Molar ratio : A 1:1.2 ratio of acid chloride to 4-fluoroaniline minimizes unreacted starting material.

- Solvent choice : DCM’s low polarity suppresses side reactions like dimerization.

Alternative Synthetic Routes

One-Pot Bromination and Acetylation

A modified approach from El-Emam and Ibrahim (1991) involves brominating adamantane-1-carbohydrazide followed by acetylation. While this method reduces step count, it suffers from lower regioselectivity (∼70% yield) due to competing bromination at the 1-position.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to attach pre-functionalized aromatic rings. For example, 3-bromoadamantane-1-boronic acid can react with 4-fluoroacetanilide in the presence of Pd(PPh₃)₄, though yields remain moderate (65–70%).

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Recrystallization from ethanol/chloroform (1:2 v/v) achieves >99% purity, as verified by HPLC with a C18 column and acetonitrile/water gradient.

Industrial-Scale Considerations

Cost-Effective Bromination

Large-scale bromination requires careful bromine recovery to reduce costs. The Lanxi Aoerte protocol uses saturated sodium hydrogen sulfite to neutralize excess bromine, enabling 90% reagent recovery.

Waste Management

Brominated byproducts are treated with activated carbon adsorption followed by incineration, aligning with EPA guidelines for halogenated waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the adamantane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include alcohols or amines.

Scientific Research Applications

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

Materials Science: Utilized in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

Biological Studies: Employed in biochemical assays to study interactions with proteins or other biomolecules.

Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromoadamantane moiety can enhance lipophilicity and membrane permeability, while the fluorophenylacetamide group can contribute to binding specificity and affinity.

Comparison with Similar Compounds

Halogen-Substituted Adamantane Acetamides

- 2-(Adamantan-1-yl)-N-(4-bromophenyl)acetamide (CAS 708293-02-1): This analog replaces the 3-bromoadamantane and 4-fluorophenyl groups with unsubstituted adamantane and 4-bromophenyl. The bromophenyl group increases molecular weight (MW: ~388.3 g/mol) compared to the fluorophenyl analog (~345.3 g/mol) and may alter solubility and crystallization behavior.

- The 3-chloro-4-fluorophenyl group creates a dihedral angle of 60.5° with the naphthalene ring, influencing crystal packing via N–H···O hydrogen bonds .

Fluorophenyl Acetamide Derivatives

Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-(5-trifluoromethyl-1,3,4-thiadiazol-2-yloxy)acetamide) :

A herbicide with a 4-fluorophenyl group and a thiadiazole ring. The thiadiazole moiety confers potent inhibition of fatty acid elongases (KCS enzymes) in plants, a mechanism distinct from adamantane-based compounds. The fluorophenyl group enhances bioavailability, but the adamantane analog’s lipophilicity may improve CNS penetration .- (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA): This polymerizable derivative includes an acryloyloxy group, enabling applications in material science (e.g., dielectric materials). The fluorophenyl group remains consistent, but the functionalized acetamide linker contrasts with the adamantane analog’s simplicity .

Pharmacologically Active Acetamides

- Chloroquinoline-Acetamide Hybrids (e.g., A7, A8, A12): These hybrids feature a chloroquinoline-piperazine moiety linked to acetamide. Compound A7 (2-(4-(7-chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide) shows antipr activity, with hydrogen-bonding interactions critical for target engagement. The adamantane analog’s rigid structure may reduce conformational flexibility but enhance metabolic stability .

Structural and Functional Data Comparison

Table 1: Key Properties of Selected Acetamide Derivatives

Biological Activity

2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide, identified by its CAS number 380643-13-0, is a synthetic organic compound notable for its unique structure comprising a bromoadamantane moiety and a fluorophenylacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide is C15H16BrFNO. Its structure can be represented as follows:

This compound's unique features, such as the presence of bromine and fluorine, significantly influence its chemical reactivity and biological interactions.

Biological Activity

The biological activity of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide has been explored through various studies focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.

The compound is believed to interact with specific receptors or enzymes, modulating their activity. The bromoadamantane component enhances lipophilicity and membrane permeability, which may facilitate better interaction with biological targets. The fluorophenylacetamide group contributes to binding specificity and affinity, making it a promising candidate for drug development.

Pharmacological Studies

Research has indicated that compounds structurally similar to 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide exhibit significant interactions with sigma receptors, particularly sigma(1) and sigma(2) receptors. These receptors are implicated in various neurological processes and cancer biology.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Sigma Receptor Binding | High affinity for sigma(1) and sigma(2) receptors |

| Antitumor Activity | Potential use in imaging agents for tumor detection |

| Neuroprotective Effects | Possible modulation of neurodegenerative pathways |

Case Studies

Several studies have investigated the biological implications of compounds related to 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide:

- Biodistribution Studies : Research involving radiolabeled derivatives has shown that these compounds can serve as effective imaging agents for tumors, demonstrating a high tumor-to-background ratio when targeting sigma receptors in vivo .

- Anticancer Potential : In vivo studies have indicated that blocking sigma(1) receptors enhances the efficacy of certain radiotracers in tumor imaging, suggesting that compounds like 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide could be developed into therapeutic agents .

Comparative Analysis

When compared to similar compounds, such as 2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamide, the presence of bromine in this compound appears to confer distinct advantages in terms of receptor binding affinity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide | Bromine enhances lipophilicity | High affinity for sigma receptors |

| 2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamide | Chlorine has less impact on lipophilicity | Moderate receptor affinity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Route : Begin with bromination of adamantane derivatives using reagents like N-bromosuccinimide (NBS) under controlled radical conditions to achieve regioselective substitution at the 3-position .

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react 3-bromoadamantane-1-carboxylic acid with 4-fluoroaniline. Monitor reaction progress via thin-layer chromatography (TLC) .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for reduced side reactions) and temperature (40–60°C) to maximize yield and purity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Use H and C NMR to confirm adamantane bromination (δ 35–40 ppm for adamantane carbons, δ 4.5–5.5 ppm for C-Br) and amide formation (δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic pattern matching bromine (1:1 ratio for Br and Br) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Use C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC (Minimum Inhibitory Concentration) as a metric .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes or bacterial topoisomerases). Focus on the adamantane moiety’s hydrophobic pockets and the fluorophenyl group’s π-π stacking .

- QSAR Analysis : Corrogate substituent effects (e.g., bromine vs. chlorine, fluorophenyl vs. methoxyphenyl) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation with liver microsomes) and bioavailability (oral vs. intravenous administration) to identify metabolic liabilities .

- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve solubility and reduce rapid clearance observed in vivo .

Q. How can researchers optimize the compound’s selectivity for a specific biological target?

- Methodological Answer :

- Fragment Replacement : Replace the bromoadamantyl group with smaller bicyclic systems (e.g., norbornane) to reduce off-target interactions .

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding partners. Validate via siRNA knockdown or CRISPR-Cas9 gene editing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.